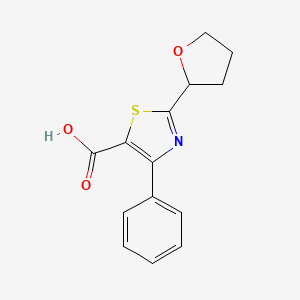
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a phenyl group, and a tetrahydrofuran moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization and functional group transformations. One common method involves the use of thiourea and substituted benzaldehydes under reflux conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Phenylthiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H13NO3S |
|---|---|
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
2-(oxolan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-3,5-6,10H,4,7-8H2,(H,16,17) |
Clave InChI |
XUUKCWKYXCXIKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


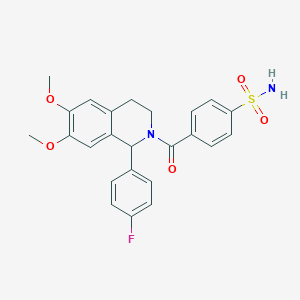
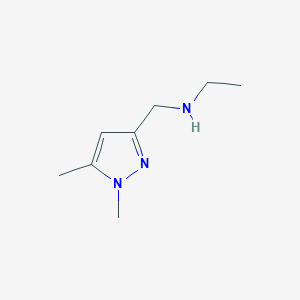
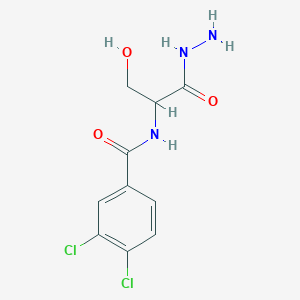
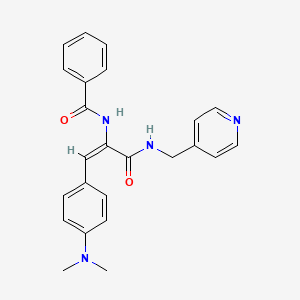
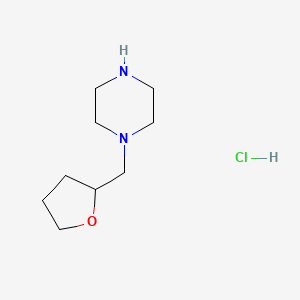
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)
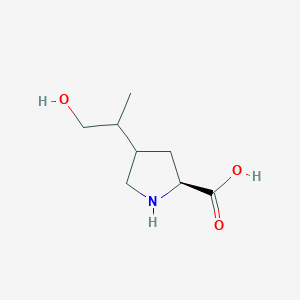

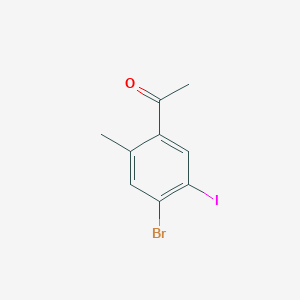
![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)

![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

